molecular formula C17H14Cl2N2O B15052884 2-Chloro-4-pyridylcyclopropylketone

2-Chloro-4-pyridylcyclopropylketone

Cat. No.: B15052884
M. Wt: 333.2 g/mol
InChI Key: AQWTVGLLLDICEN-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridylcyclopropyl ketone is a chemical compound that has garnered significant interest in scientific research due to its unique structure and diverse range of applications. This compound is characterized by a cyclopropyl ketone moiety attached to a pyridine ring substituted with a chlorine atom at the second position. Its molecular formula is C10H8ClNO, and it is known for its stability and reactivity, making it a valuable compound in various fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyridylcyclopropyl ketone typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 2-chloro-4-pyridinecarboxaldehyde with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds under mild conditions and yields the desired cyclopropyl ketone .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-pyridylcyclopropyl ketone can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of palladium-catalyzed cross-coupling reactions with aryl boronic acids and acyl chlorides is also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-pyridylcyclopropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

2-Chloro-4-pyridylcyclopropyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridylcyclopropyl ketone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key cellular processes .

Comparison with Similar Compounds

  • 2-Chloro-3-pyridylcyclopropyl ketone
  • 2-Bromo-4-pyridylcyclopropyl ketone
  • 2-Chloro-4-pyridylmethyl ketone

Comparison: 2-Chloro-4-pyridylcyclopropyl ketone is unique due to the presence of the cyclopropyl ketone moiety, which imparts distinct reactivity and stability compared to other similar compounds. The chlorine substitution at the second position of the pyridine ring also contributes to its unique chemical properties, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

bis(2-chloro-1-pyridin-4-ylcyclopropyl)methanone

InChI

InChI=1S/C17H14Cl2N2O/c18-13-9-16(13,11-1-5-20-6-2-11)15(22)17(10-14(17)19)12-3-7-21-8-4-12/h1-8,13-14H,9-10H2

InChI Key

AQWTVGLLLDICEN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=NC=C2)C(=O)C3(CC3Cl)C4=CC=NC=C4)Cl

Origin of Product

United States

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